![molecular formula C14H11ClOS B2438512 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1370250-79-5](/img/structure/B2438512.png)
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, also known as clozapine, is a neuroleptic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been shown to have superior efficacy compared to other antipsychotic drugs, but its use is limited due to its potential side effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Dengue Virus
Dengue fever is a mosquito-borne viral disease caused by dengue virus (DENV) infection. Researchers have investigated the inhibitory effects of dihydrodibenzo[b,e]thiepin derivatives against DENV2 replication . Specifically, two compounds—(E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate (TM3) and (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24) —showed promising antiviral activity. These compounds inhibited viral titers by 90% (IC90) at concentrations of 10 μM for TM3 and 0.25 μM for TM24. The mechanism of action involves inhibition of the DENV2 NS3 helicase. Notably, structural modifications, such as 2-methyl substitution and S-oxidation, enhanced antiviral efficacy.
Chemical Synthesis and Intermediates
The synthesis of 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves several steps, including chlorination and cyclization. Researchers have characterized the compound using NMR spectra and model reactions with related derivatives . Understanding the synthetic pathways and intermediates is crucial for further applications.
Quality Control in Pharmaceutical Substances
Dibenzo[b,e]thiepin-11(6H)-one serves as a reference standard in pharmacopoeias for quantitative tests or assays in pharmaceutical substances and medicinal products . Its purity and quality are essential for ensuring drug safety and efficacy.
Chromatography and Mass Spectrometry Applications
Researchers and analytical chemists utilize dihydrodibenzo[b,e]thiepin-11-one in chromatography and mass spectrometry applications. It plays a role in sample manipulation and analysis, contributing to efficient and effective research .
Predictive Molecular Docking Studies
Computational modeling, such as molecular docking, helps predict the binding affinity of compounds to specific viral proteins. Researchers have used in silico studies to explore the interaction between dihydrodibenzo[b,e]thiepin derivatives and DENV2 NS3 helicase . These insights aid in designing more effective antiviral agents.
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with the dengue virus (denv) helicase and the d4 dopamine receptor .
Mode of Action
It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . The interaction of the compound with these targets could lead to changes in their function, potentially inhibiting the replication of the dengue virus.
Biochemical Pathways
It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . This could affect the replication of the dengue virus and the functioning of the D4 dopamine receptor, leading to downstream effects.
Result of Action
It is suggested that related compounds have an inhibitory effect on the replication of the dengue virus .
Eigenschaften
IUPAC Name |
10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJWOOBZBDHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

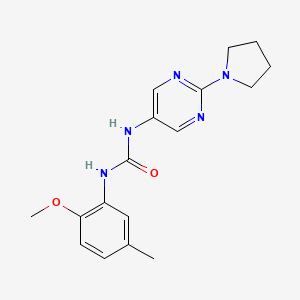

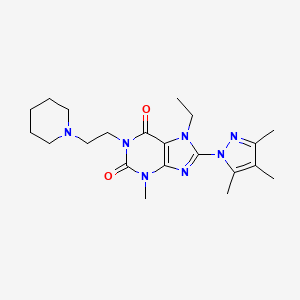

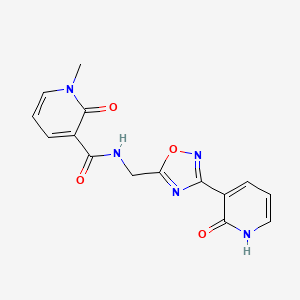
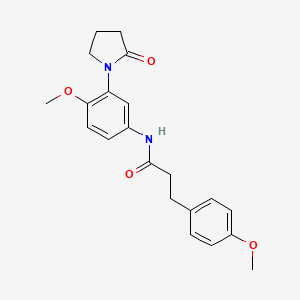

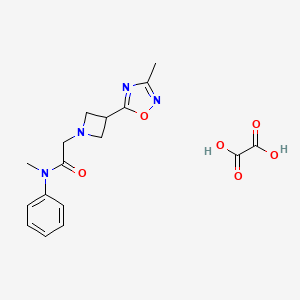



![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)